(5-Bromo-2-chloropyridin-4-yl)boronic acid
Overview
Description
(5-Bromo-2-chloropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a solid compound that is typically stored under inert atmosphere conditions at temperatures below -20°C . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of (5-Bromo-2-chloropyridin-4-yl)boronic acid can be achieved through several methods. One common synthetic route involves the halogenation of 2-chloropyridine followed by borylation. The reaction conditions typically involve the use of palladium catalysts and boron reagents under controlled temperatures and inert atmosphere . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
(5-Bromo-2-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromo-2-chloropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Researchers use this compound to study biological pathways and interactions, often as a building block for more complex bioactive molecules.
Industry: This compound is used in the production of various chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki–Miyaura coupling reactions, for example, it undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Chloropyridin-4-ylboronic acid
What sets this compound apart is its unique combination of bromine and chlorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZZMCLHPCQEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661206 | |
Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-63-4 | |
Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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